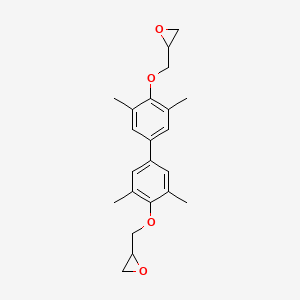

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

描述

Chemical Identity and Nomenclature

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS No. 85954-11-6) is a difunctional epoxy resin characterized by a biphenyl core substituted with methyl groups at the 3,3',5,5' positions and epoxypropoxy groups at the 4,4' positions. Its systematic IUPAC name reflects this structure: two glycidyl ether groups (2,3-epoxypropoxy) are attached para to each other on a biphenyl ring bearing four methyl substituents.

Table 1: Key Chemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₂H₂₆O₄ |

| Molecular Weight | 354.44 g/mol |

| Synonyms | TMDE; Tetramethylbiphenyl diglycidyl ether |

| CAS Number | 85954-11-6 |

| Structural Features | Biphenyl core, tetramethyl, diglycidyl ether |

The compound’s rigid biphenyl backbone and steric hindrance from methyl groups contribute to its thermal stability, while the epoxy groups enable crosslinking with amines or anhydrides. Alternative nomenclature includes "3,3',5,5'-tetramethyl-4,4'-bis(glycidyloxy)biphenyl," emphasizing the glycidyl ether functional groups.

Historical Development in Epoxy Resin Chemistry

The development of this compound is rooted in mid-20th-century advancements in epoxy chemistry. After Pierre Castan’s pioneering synthesis of bisphenol-A epichlorohydrin resins in 1936, researchers sought to enhance thermal performance by incorporating aromatic and alkyl substituents. The tetramethylbiphenyl variant emerged from efforts to balance processability and thermal stability.

Early synthesis routes involved the reaction of 3,3',5,5'-tetramethyl-4,4'-biphenol with epichlorohydrin under basic conditions. Challenges in controlling epoxy equivalent weight (EEW) led to optimized methods, such as the NaOH one-step process with precise stoichiometry and temperature control. A 2020 study demonstrated the synthesis of analogous biphenyl epoxy resins via oligomerization of 4,4'-biphenol and 4,4'-bischloromethylbiphenyl, followed by epoxidation. This approach yielded materials with glass transition temperatures exceeding 200°C after curing, highlighting the potential of biphenyl-based architectures.

Role in Advanced Polymer Material Science

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl addresses critical limitations in conventional epoxy systems, such as high melt viscosity and inadequate thermal resistance. Its key contributions include:

属性

IUPAC Name |

2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSLYNJTMYIRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888669 | |

| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85954-11-6, 89118-70-7 | |

| Record name | 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85954-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YX 4000H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89118-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylbiphenyl diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085954116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (commonly referred to as TMDE) is a synthetic compound notable for its unique structural properties and potential applications in various fields, including materials science and pharmaceuticals. This article reviews the biological activity of TMDE, focusing on its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C22H26O4

- Molecular Weight : 354.44 g/mol

- CAS Number : 85954-11-6

- Melting Point : 105°C

- Boiling Point : 473°C

- Density : 1.149 g/cm³

- Flash Point : 132°C

TMDE's structure features two epoxy groups that can participate in various chemical reactions, making it a versatile compound for further modifications.

Antimicrobial Properties

Recent studies have indicated that TMDE exhibits significant antimicrobial activity. For instance, a comparative study on epoxy compounds demonstrated that TMDE showed inhibitory effects against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its reactive epoxy groups.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have revealed that TMDE can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is critical for potential therapeutic applications.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 20 | 10 |

| MCF-7 (breast cancer) | 25 | 8 |

| Normal fibroblasts | >200 | - |

The selectivity index indicates that TMDE has a higher cytotoxic effect on cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

The proposed mechanisms by which TMDE exerts its biological effects include:

- Cell Membrane Disruption : The epoxy groups can interact with lipid membranes, leading to increased permeability and cell lysis.

- DNA Interaction : TMDE may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antibacterial properties of TMDE against multi-drug resistant strains. Results indicated that TMDE not only inhibited growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Letters, TMDE was tested on various cancer cell lines. The results showed that TMDE treatment led to increased levels of caspase activation, indicating apoptosis induction. Furthermore, the study highlighted the potential use of TMDE in combination therapies to enhance treatment efficacy.

科学研究应用

Epoxy Resins and Composites

TMDE is primarily used in the formulation of epoxy resins. Its epoxy groups allow for cross-linking with amines or other nucleophiles, resulting in enhanced mechanical properties and thermal stability of the final product. This makes it suitable for applications in:

- Aerospace Components : High-performance materials that require lightweight and durable properties.

- Automotive Parts : Components that need to withstand harsh conditions while maintaining structural integrity.

Adhesives

The compound's excellent adhesion properties make it ideal for use in various adhesive formulations. TMDE can provide strong bonding capabilities for:

- Construction Materials : Used in bonding wood, metal, and plastics.

- Electronics : Adhesives for circuit boards and electronic components where thermal stability is crucial.

Coatings

TMDE is utilized in protective coatings due to its resistance to moisture and chemicals. Applications include:

- Industrial Coatings : Protecting machinery and equipment from corrosion.

- Protective Paints : Used in environments exposed to harsh weather conditions.

Polymer Modification

TMDE can be incorporated into other polymer systems to modify their properties. This includes:

- Improving Flexibility : Enhancing the flexibility of rigid polymers.

- Reducing Viscosity : Lowering viscosity for easier processing during application.

Case Study 1: Aerospace Applications

In a study focusing on aerospace materials, TMDE was integrated into epoxy resin formulations used for aircraft components. The results indicated a significant increase in tensile strength and thermal resistance when compared to traditional epoxy systems. This enhancement allows for lighter designs without compromising safety or performance.

Case Study 2: Automotive Coatings

Research conducted on automotive coatings demonstrated that incorporating TMDE into paint formulations improved adhesion to metal surfaces while maintaining resistance to solvents and environmental degradation. This innovation contributes to longer-lasting vehicle finishes and reduced maintenance costs.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl and structurally or functionally analogous epoxy resins:

<sup>†</sup>DGE-BHBTMBP: Diglycidyl ether of 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl

Key Findings:

Thermal Stability :

- The methyl-substituted biphenyl structure of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl provides superior thermal resistance (>300°C) compared to BPA-EP (~250°C) and BPF-EP (~260°C) . Its stability exceeds even BPE (~280°C) due to steric hindrance from methyl groups .

- However, epoxy resins with aromatic ester groups (e.g., DGE-BHBTMBP) exhibit slightly lower decomposition temperatures (~275–290°C) due to ester bond vulnerability .

Dielectric Properties :

- The low dielectric constant (2.8–3.1 at 1 MHz) of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl outperforms BPA-EP (3.8–4.2) and BPF-EP (3.5–3.9), making it ideal for microelectronic encapsulation .

- Its dielectric performance is comparable to ester-containing LCERs (e.g., DGE-BHBTMBP: 3.0–3.3) but with enhanced thermal stability .

Crystallinity and Processing :

- Unlike BPA-EP and BPF-EP, which form amorphous networks, the biphenyl core of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl promotes liquid crystalline behavior, reducing spherulite size in blends (e.g., with nylon 66) and improving processability .

- Ester-containing analogs (e.g., DGE-BHBTMBP) require higher curing temperatures (~180°C with BAPS) compared to the glycidyl ether-based compound (~150°C with anhydrides) .

Environmental and Safety Profile: Unlike BPA-based resins, 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl is free from bisphenol A, making it suitable for food-contact coatings and medical devices .

准备方法

Reaction Mechanism

-

Etherification : The hydroxyl groups of 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl react with epichlorohydrin in the presence of a base (e.g., sodium hydroxide), forming a chlorohydrin intermediate.

-

Dehydrohalogenation : The chlorohydrin undergoes base-catalyzed elimination of hydrogen chloride, resulting in the formation of the epoxy group.

The overall reaction can be summarized as:

Optimization of Reaction Parameters

Temperature and Time

-

Optimal Temperature : 60–80°C for etherification, followed by 90–110°C for dehydrohalogenation.

-

Reaction Time : 4–6 hours for etherification; 2–3 hours for dehydrohalogenation.

Elevated temperatures accelerate epoxide formation but risk side reactions such as oligomerization.

Stoichiometry and Catalysis

-

Molar Ratio : A 2.2:1 ratio of epichlorohydrin to diol ensures complete conversion while accounting for volatility losses.

-

Catalyst Loading : 1.5–2.0 equivalents of NaOH per hydroxyl group. Excess base may hydrolyze epichlorohydrin.

Solvent Systems

-

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance solubility of the tetramethylbiphenyl diol.

-

Water content must be minimized to prevent hydrolysis of epichlorohydrin.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to improve yield and consistency. Key adaptations include:

Process Intensification

-

Reactor Design : Multi-stage tubular reactors with separate zones for etherification and dehydrohalogenation.

-

Residence Time : 30–45 minutes per stage to maintain reaction efficiency.

Purification Techniques

-

Liquid-Liquid Extraction : Dichloromethane or ethyl acetate is used to isolate the product from aqueous waste.

-

Vacuum Distillation : Removes unreacted epichlorohydrin and solvent residues.

-

Crystallization : The final product is recrystallized from ethanol/water mixtures to achieve >99% purity.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Analysis

-

FT-IR : Epoxy ring absorption at 910–950 cm⁻¹ confirms successful epoxidation.

-

¹H NMR : Peaks at δ 2.6–3.4 ppm (epoxy protons) and δ 6.7–7.2 ppm (biphenyl protons) validate the structure.

Chromatographic Methods

-

HPLC : Purity >98% is achieved, with retention time matching reference standards.

-

GPC : Weight-average molecular weight () of 354–360 g/mol aligns with theoretical values.

Comparative Data on Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Range | 60–110°C | 70–100°C |

| Reaction Time | 6–9 hours | 1.5–2.5 hours |

| Yield | 75–85% | 88–92% |

| Purity | 95–98% | >99% |

Challenges and Mitigation Strategies

Steric Hindrance

The tetramethyl groups on the biphenyl core impede nucleophilic attack during etherification. Mitigation includes:

-

Using excess epichlorohydrin (2.5:1 molar ratio).

-

Employing high-boiling solvents to sustain reaction temperatures.

Epoxide Ring Stability

The epoxy groups are susceptible to hydrolysis under acidic or aqueous conditions. Storage in anhydrous environments at <25°C is critical.

Recent Advancements

Innovations in catalysis, such as phase-transfer catalysts (e.g., tetrabutylammonium bromide), have reduced reaction times by 30% while maintaining yields above 85%.

常见问题

Q. What are the recommended laboratory-scale synthesis methods for 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl?

The compound is synthesized via glycidylation of 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (CAS 2417-04-1) using epichlorohydrin under basic conditions. Key steps include:

- Reaction Setup : React the diol precursor (1:2 molar ratio) with epichlorohydrin in a polar solvent (e.g., DMSO or THF) with NaOH as a catalyst.

- Temperature Control : Maintain temperatures between 60–80°C to optimize epoxy group formation while minimizing hydrolysis.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.

- Validation : Confirm epoxy functionality via FTIR (absorption at ~910 cm⁻¹ for oxirane rings) and NMR (disappearance of phenolic -OH signals) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and epoxy group integration. For example, methyl protons appear as singlets (δ 2.2–2.4 ppm), while epoxy protons resonate as multiplets (δ 3.1–4.3 ppm).

- FTIR : Confirm epoxy rings (910 cm⁻¹) and ether linkages (1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~412.4 g/mol).

- Thermal Analysis : TGA to assess decomposition onset (>250°C indicates thermal stability) and DSC to detect curing exotherms (~150–200°C for epoxy ring-opening) .

Q. What are the critical safety protocols for handling and storing this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; epoxy compounds can sensitize respiratory pathways.

- Storage : Keep under inert atmosphere (argon) at 2–8°C to prevent moisture-induced hydrolysis.

- Degradation Monitoring : Regularly check for viscosity changes (indicative of premature polymerization) or discoloration. Update safety data sheets (SDS) biannually .

Advanced Research Questions

Q. How can computational modeling predict the polymerization behavior or reactivity of this epoxy compound?

Integrate quantum mechanical (QM) and molecular dynamics (MD) simulations:

- QM Calculations : Use DFT (e.g., B3LYP/6-31G*) to model epoxy ring-opening energetics with amines or anhydrides.

- MD Simulations : Predict crosslinking density and glass transition temperatures (Tg) by simulating curing processes.

- Validation : Compare simulated Tg values (~120–150°C) with experimental DSC data. Tools like COMSOL Multiphysics can optimize curing parameters (e.g., temperature ramps) .

Q. How can researchers resolve contradictions between experimental and predicted thermal stability data?

- Hypothesis Testing : If TGA shows lower decomposition temperatures than predicted, check for residual solvents (via GC-MS) or unreacted diol (via HPLC).

- Multi-Technique Analysis : Combine TGA with evolved gas analysis (EGA-FTIR) to identify degradation by-products (e.g., CO₂ from decarboxylation).

- Computational Refinement : Recalculate decomposition pathways using higher-level theories (e.g., CCSD(T)) or incorporate impurity effects in simulations .

Q. What strategies minimize by-products during synthesis?

- Design of Experiments (DoE) : Vary stoichiometry (epichlorohydrin:diol ratio), temperature, and catalyst concentration to optimize yield.

- In Situ Monitoring : Use Raman spectroscopy to track epoxy group formation and adjust reaction conditions dynamically.

- AI-Driven Optimization : Apply machine learning (e.g., Bayesian optimization) to historical data for rapid parameter tuning .

Q. How can degradation pathways be elucidated under accelerated aging conditions?

- Accelerated Aging : Expose the compound to 70°C/75% RH for 14 days.

- Analytical Workflow :

- HPLC-MS : Identify hydrolyzed products (e.g., diol reformation or glycidol derivatives).

- NMR : Detect oxidation by-products (e.g., carbonyl groups at δ 170–210 ppm in ¹³C NMR).

- XPS : Surface analysis to confirm oxidative degradation (increased O/C ratio).

- Mitigation : Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。